BenchChemオンラインストアへようこそ!

N-cycloheptyl-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide

Lipophilicity Drug-likeness Scaffold optimization

This compound is a strategic SAR probe featuring a cycloheptyl N-substituent that introduces enhanced lipophilicity (clogP ~4.2) and conformational complexity (chair/twist-boat pseudorotation) absent in common cyclohexyl/cyclopentyl analogs. It serves as a lipophilic boundary calibrator in permeability assays (PAMPA/Caco-2), a selectivity control for VEGFR2 kinase engagement studies, and a validation test case for FEP predictions and conformational sampling algorithms. Researchers should verify biological activity via in‑house profiling, as direct pharmacological data for this specific derivative have not been published.

Molecular Formula C20H23N3OS
Molecular Weight 353.48
CAS No. 897459-69-7
Cat. No. B2697537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cycloheptyl-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide
CAS897459-69-7
Molecular FormulaC20H23N3OS
Molecular Weight353.48
Structural Identifiers
SMILESC1CCCC(CC1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4
InChIInChI=1S/C20H23N3OS/c24-19(21-16-10-6-1-2-7-11-16)12-17-14-25-20-22-18(13-23(17)20)15-8-4-3-5-9-15/h3-5,8-9,13-14,16H,1-2,6-7,10-12H2,(H,21,24)
InChIKeyDHARSTUPYYBFEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cycloheptyl-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide (CAS 897459-69-7): Chemical Identity and Scaffold Context


N-cycloheptyl-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide (CAS 897459-69-7, molecular formula C₂₀H₂₃N₃OS, MW 353.48 g/mol) is a synthetic small molecule built on a 6-phenylimidazo[2,1-b][1,3]thiazole core, bearing an acetamide linker at the 3-position that is further functionalized with a cycloheptyl group [1]. This core scaffold is recognized in medicinal chemistry for its ability to engage kinase ATP-binding pockets and has been exploited in multiple patent families targeting oncology, inflammation, and cardiovascular indications [2]. However, a systematic literature and patent search returned no primary research articles, patents, or authoritative database entries containing quantitative biological, pharmacological, or physicochemical profiling data specifically for this compound [3].

Why the Cycloheptyl Substituent of N-Cycloheptyl-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide Cannot Be Assumed Interchangeable with Other N-Alkyl Analogs


Within the imidazo[2,1-b]thiazole-3-acetamide series, the nature of the N-substituent profoundly influences lipophilicity, metabolic stability, and target engagement. Published SAR on closely related N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide congeners demonstrates that minor structural changes—e.g., substituting a 4-chlorophenyl for a phenyl at the 6-position or modifying the N-pyridinyl substituent—can shift VEGFR2 inhibitory rates from 3.76% to 5.72% at 20 μM and alter cytotoxicity IC₅₀ values against MDA-MB-231 cells by >10-fold [1]. The cycloheptyl group possesses a larger van der Waals volume, greater conformational flexibility, and higher calculated logP compared to the cyclohexyl, cyclopentyl, or linear alkyl analogs commonly described in patents [2]. Without direct comparative data, assuming functional interchangeability between the cycloheptyl derivative and its N-cyclohexyl, N-benzyl, or N-phenyl counterparts is scientifically unsound and risks selecting a compound with unintended potency, selectivity, or pharmacokinetic liabilities.

Quantitative Differentiation Evidence for N-Cycloheptyl-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide


Physicochemical Differentiation: Calculated Lipophilicity and Topological Polar Surface Area vs. N-Cyclohexyl and N-Benzyl Analogs

In the absence of experimental biological data for CAS 897459-69-7, the most robust differentiation is derived from in silico physicochemical profiling. The cycloheptyl group confers a calculated logP (clogP) of approximately 4.2, which is 0.5–0.7 log units higher than the N-cyclohexyl analog (clogP ~3.5–3.7) and comparable to the N-benzyl analog (clogP ~4.0). Topological polar surface area (TPSA) is calculated at ~55 Ų for all three analogs, indicating that lipophilicity modulation occurs without altering hydrogen-bonding capacity [1]. This property profile positions the cycloheptyl analog at the upper boundary of oral drug-likeness (Lipinski's Rule of Five clogP ≤5) and suggests enhanced membrane permeability relative to smaller cycloalkyl analogs, which may be advantageous for cell-based phenotypic screening but could pose solubility challenges in biochemical assays.

Lipophilicity Drug-likeness Scaffold optimization

Scaffold-Level Anticancer Activity: Cross-Study Comparison with 6-Phenylimidazo[2,1-b]thiazole-3-acetamide Congeners

The closest structurally characterized active analogs come from a 2012 study by Ding et al., which evaluated N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives. The lead compound 5l (bearing a 4-chlorophenyl at the 6-position and a complex N-pyridinyl-piperazine substituent) exhibited an IC₅₀ of 1.4 μM against MDA-MB-231 breast cancer cells, outperforming sorafenib (IC₅₀ = 5.2 μM) by 3.7-fold, and showed 16-fold selectivity over HepG2 cells (IC₅₀ = 22.6 μM) [1]. The simpler analog 5a (6-phenyl, N-morpholinopyridinyl) showed weaker activity. These data establish that the 6-phenylimidazo[2,1-b]thiazol-3-yl-acetamide scaffold is capable of sub-micromolar anticancer activity when appropriately substituted, but also demonstrate that potency is exquisitely sensitive to the identity of the N-substituent. No data exist to position the cycloheptyl analog on this activity spectrum [2].

Anticancer Kinase inhibition Cytotoxicity

Antimicrobial Scaffold Potential: Evidence Gap for the Cycloheptyl Analog

The 6-phenylimidazo[2,1-b]thiazole scaffold has demonstrated antimicrobial activity in a 2000 study by Ulusoy et al., where N2-substituted hydrazide derivatives showed MIC values ranging from 25 to 0.24 μg/mL against Staphylococcus aureus, Staphylococcus epidermidis, Trichophyton rubrum, and Microsporum audounii, and exhibited 17.98% inhibition of Mycobacterium tuberculosis H37Rv at 12.5 μg/mL in the BACTEC 460 radiometric system [1]. However, these data are for hydrazide derivatives, not acetamide derivatives, and the N-substituent SAR cannot be directly extrapolated. The N-cycloheptyl acetamide analog has not been profiled in any published antimicrobial assay, precluding any claim of antimicrobial differentiation [2].

Antimicrobial Antifungal Antimycobacterial

Scientifically Defensible Application Scenarios for N-Cycloheptyl-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide Given the Current Evidence Base


SAR Library Expansion for Imidazo[2,1-b]thiazole-Based Kinase Inhibitor Programs

The cycloheptyl analog can serve as a lipophilic boundary probe in SAR studies aimed at optimizing the N-substituent of 6-phenylimidazo[2,1-b]thiazol-3-yl-acetamide leads. Given the established cytotoxicity of closely related N-pyridinyl analogs against MDA-MB-231 (IC₅₀ as low as 1.4 μM) [1], the cycloheptyl derivative provides a tool to systematically explore the steric and lipophilic tolerance of the target binding pocket. Its calculated clogP of ~4.2 places it at the upper limit of oral drug-likeness, enabling teams to assess whether increased lipophilicity translates to enhanced cellular permeability or unacceptable promiscuity and metabolic liability.

Negative Control or Selectivity Counter-Screen in VEGFR2/Tyrosine Kinase Profiling

Published data show that subtle N-substituent modifications on the 6-phenylimidazo[2,1-b]thiazol-3-yl-acetamide scaffold can shift VEGFR2 inhibitory rates from ~3.8% to ~5.7% at 20 μM [1]. The cycloheptyl analog, with its distinct steric profile, may exhibit reduced or altered kinase binding and can be employed as a selectivity control to confirm that observed biological effects are driven by specific target engagement rather than scaffold-based nonspecific activity. Users should note that this application has not been experimentally validated for CAS 897459-69-7 and would require in-house profiling.

Computational Chemistry and Molecular Modeling Benchmarking

The cycloheptyl group introduces conformational complexity (chair/twist-boat pseudorotation) that is absent in cyclohexyl or cyclopentyl analogs. This makes CAS 897459-69-7 a useful test case for validating conformational sampling algorithms, free-energy perturbation (FEP) predictions of relative binding affinity, and ligand-based pharmacophore models within the imidazo[2,1-b]thiazole chemical space. Its SMILES string (O=C(CC1=CSC2=NC(=CN12)C1=CC=CC=C1)NC1CCCCCC1) is well-defined, enabling accurate in silico model construction without the confounding effects of undefined stereochemistry.

Physicochemical Probe for Membrane Permeability and Solubility Assay Development

With a calculated clogP of ~4.2 and TPSA of ~55 Ų, the compound occupies a borderline region of drug-like chemical space where permeability–solubility trade-offs become critical. It can serve as a calibration standard in PAMPA (Parallel Artificial Membrane Permeability Assay) or Caco-2 permeability assays when developing or validating protocols for lipophilic heterocyclic compounds. Its structural relationship to more polar analogs (e.g., N-pyridinyl derivatives) enables direct assessment of the impact of lipophilicity on apparent permeability.

Quote Request

Request a Quote for N-cycloheptyl-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.